Estradiol hemihydrate is a crystalline form of estradiol, a naturally occurring estrogen hormone primarily produced by the ovaries in females. It is classified as a steroid hormone belonging to the estrogen family. In scientific research, estradiol hemihydrate serves as a crucial tool for investigating the role of estrogens in various biological processes and disease models, including reproductive function, bone health, cardiovascular health, and cancer. []
Estradiol hemihydrate is classified as a steroid hormone and belongs to the class of compounds known as estrogens. It is derived from cholesterol metabolism and is essential for various physiological processes in both females and males. The compound can be synthesized through various chemical processes, primarily involving the reduction of estrone, another estrogenic hormone .
The synthesis of estradiol hemihydrate typically involves the reduction of estrone using selective reducing agents under controlled temperature conditions. A common method includes:
Estradiol hemihydrate has a complex molecular structure characterized by its steroid backbone. The molecular formula is , indicating the presence of two estradiol molecules associated with one water molecule.
Estradiol hemihydrate participates in various chemical reactions typical of steroid compounds:
Estradiol exerts its effects primarily through binding to estrogen receptors (ERα and ERβ), which are transcription factors that regulate gene expression:
Estradiol hemihydrate has several applications in both clinical and research settings:
Estradiol hemihydrate is a specific crystalline hydrate form of 17β-estradiol, the primary and most biologically active endogenous estrogen in humans. This compound bridges fundamental endocrinology with pharmaceutical chemistry, as its unique solid-state properties directly influence drug stability, bioavailability, and manufacturing reproducibility. Unlike its anhydrous counterparts, the hemihydrate form (systematic name: bis(estra-1,3,5(10)-triene-3,17β-diol) hydrate) incorporates water molecules in a stoichiometric 0.5:1 ratio within its crystal lattice, conferring distinct physicochemical advantages for pharmaceutical applications [3] [10]. Its development represents a critical advancement in overcoming formulation challenges associated with estradiol’s inherent hydrophobicity and polymorphism.
Estradiol hemihydrate possesses the empirical formula C₃₆H₅₀O₅, reflecting a dimeric complex of two estradiol molecules (each C₁₈H₂₄O₂) associated with one water molecule (H₂O) [1] [4] [6]. Its structural identity is unambiguously defined by spectroscopic and crystallographic data:
Table 1: Comparative Crystallographic Properties of Estradiol Hydrate/Solvate Forms
Crystal Form | Solvent of Crystallization | Space Group | Hydrogen Bonding Pattern | Thermal Stability |
---|---|---|---|---|
Hemihydrate (EA) | Water | P2₁ | Water bridges O3–H & O17–H of adjacent molecules | Stable to 110°C (dehydration) |
Methanol Solvate (EM) | Methanol | P1 | Methanol O–H bonds to O3 | Metastable, desolvates <70°C |
Anhydrous Form A | None | P2₁2₁2₁ | Direct O17–H⋯O3 between molecules | Melts at 178°C |
Anhydrous Form B | None | P2₁ | Similar to Form A but strained packing | Converts to Form A on heating |
The hemihydrate’s stability is intrinsically linked to its hydration shell. Dehydration above 110°C induces lattice collapse, often yielding amorphous estradiol or metastable anhydrous polymorphs prone to rehydration [10]. This behavior underscores the necessity of controlled humidity during manufacturing and storage.
The trajectory of estradiol hemihydrate reflects broader innovations in steroid formulation:
The selection of hemihydrate over other solvates (e.g., methanol solvate) was driven by its low hygroscopicity, high melting point, and resistance to ambient-temperature polymorphic transitions—attributes validated by accelerated stability testing [7] [10].
Estradiol hemihydrate is subject to stringent pharmacopeial controls ensuring identity, purity, and crystallinity:
Table 2: Global Pharmacopeial Specifications for Estradiol Hemihydrate
Parameter | European Pharmacopoeia (EP 11.0) | USP-NF (2023) | Japanese Pharmacopoeia (JP XVIII) |
---|---|---|---|
Reference Standard | E1620000 (Batch 4) | USP Estradiol RS | JP Estradiol RS |
Identification | HPLC retention time, XRD, IR | IR spectrum, TLC Rf | IR spectrum, Melting point (175–180°C) |
Water Content | 3.0–3.5% (TGA) | Not specified | ≤3.5% (Karl Fischer) |
Assay (HPLC) | 98.5–101.0% (anhydrous basis) | 97.0–103.0% | 98.0–102.0% |
Specific Impurities | Estrone ≤0.5%, Total impurities ≤1.0% | Estrone ≤0.5% | Related substances ≤1.0% |
Storage | +5°C ±3°C, protected from light | Controlled room temp | Tight container, light protection |
Regulatory acceptance hinges on rigorous polymorph screening. EDQM requires XRPD evidence demonstrating the absence of anhydrous forms or methanol solvates, which exhibit altered bioavailability [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7